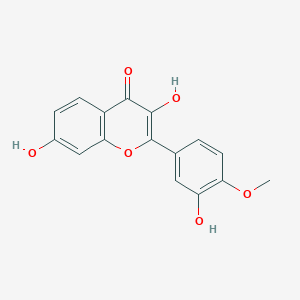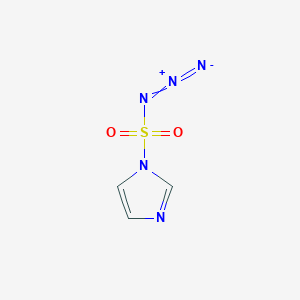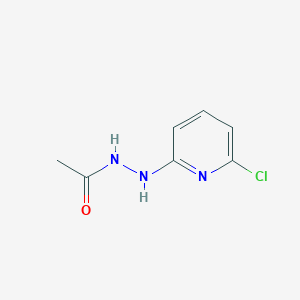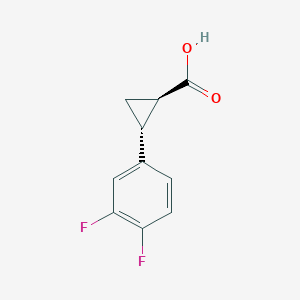
Dietil dietilmalonato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Diethyl diethylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of sedatives and anticonvulsants.
Industry: Used in the production of perfumes and artificial flavorings.
Mecanismo De Acción
Target of Action
Diethyl diethylmalonate, a derivative of diethyl malonate, primarily targets the synthesis of barbiturates . Barbiturates are drugs that act as central nervous system depressants and can produce a wide spectrum of effects, from mild sedation to total anesthesia .
Mode of Action
The compound interacts with its targets through a chemical reaction. As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .
Biochemical Pathways
The biochemical pathway involved in the action of diethyl diethylmalonate is the synthesis of barbiturates . The compound, when combined with urea, undergoes a reaction to form barbital, a type of barbiturate . This process is facilitated by the action of a strong base .
Pharmacokinetics
Diethyl malonate is a colourless liquid with a boiling point of 199 °C , suggesting that it could be absorbed and distributed in the body in its liquid form
Result of Action
The primary result of the action of diethyl diethylmalonate is the formation of barbiturates, specifically barbital . Barbital acts as a central nervous system depressant, producing effects ranging from mild sedation to total anesthesia .
Action Environment
The action of diethyl diethylmalonate is influenced by environmental factors such as the presence of a strong base, which facilitates its reaction with urea to form barbital . Additionally, the reaction is likely to be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment.
Análisis Bioquímico
Biochemical Properties
Diethyl diethylmalonate plays a significant role in biochemical reactions due to its ability to act as a versatile building block. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the enzyme acetyl-CoA carboxylase, where diethyl diethylmalonate acts as a substrate, leading to the formation of malonyl-CoA. This interaction is crucial in fatty acid biosynthesis, as malonyl-CoA is a key intermediate in the elongation of fatty acid chains .
Cellular Effects
Diethyl diethylmalonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. By affecting this pathway, diethyl diethylmalonate can alter the expression of genes involved in lipid metabolism and energy production . Additionally, it impacts cellular metabolism by serving as a precursor for the synthesis of fatty acids and other essential biomolecules.
Molecular Mechanism
The molecular mechanism of diethyl diethylmalonate involves its interaction with key biomolecules at the molecular level. It binds to specific enzymes, such as acetyl-CoA carboxylase, inhibiting or activating their activity. This binding interaction leads to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Furthermore, diethyl diethylmalonate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl diethylmalonate can vary over time. The compound’s stability and degradation are important factors to consider. Diethyl diethylmalonate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to diethyl diethylmalonate can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of diethyl diethylmalonate in animal models are dose-dependent. At low doses, it has been observed to enhance fatty acid synthesis and improve metabolic efficiency. At higher doses, diethyl diethylmalonate can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which diethyl diethylmalonate exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
Diethyl diethylmalonate is involved in several metabolic pathways, primarily those related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, facilitating the conversion of acetyl-CoA to malonyl-CoA and subsequently to long-chain fatty acids. These interactions are essential for maintaining proper metabolic flux and ensuring the availability of fatty acids for various cellular functions .
Transport and Distribution
Within cells and tissues, diethyl diethylmalonate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and facilitated transport mechanisms. Once inside the cell, diethyl diethylmalonate can localize to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions. Its distribution is influenced by factors such as concentration gradients and the presence of specific binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl diethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of diethyl diethylmalonate typically involves the reaction of ethyl chloroacetate with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate, which is subsequently alkylated to produce diethyl diethylmalonate .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl diethylmalonate undergoes several types of chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, diethyl diethylmalonate can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Acidic or basic conditions can be employed.
Decarboxylation: Heating under acidic conditions is typically required.
Major Products
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Comparación Con Compuestos Similares
Diethyl diethylmalonate is similar to other malonate esters such as diethyl malonate and dimethyl malonate. its unique structure, with two ethyl groups at the alpha position, provides distinct reactivity and steric properties. This makes it particularly useful in the synthesis of specific substituted compounds .
Similar Compounds
Propiedades
IUPAC Name |
diethyl 2,2-diethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBUZRGPULIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058807 | |
| Record name | Propanedioic acid, diethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-25-8 | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl diethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl diethylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, diethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl diethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of Diethyl Diethylmalonate highlighted in the research?
A1: Diethyl Diethylmalonate (DEDEM) is investigated as a potential electron donor in the synthesis of catalysts for propylene polymerization. [] Researchers synthesized DEDEM from Diethyl malonate and explored its coordination with titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) to produce these catalysts. []
Q2: How does the structure of Diethyl Diethylmalonate relate to its potential effectiveness as an electron donor in propylene polymerization?
A2: Computational chemistry played a role in understanding the structure-activity relationship of DEDEM and its analogs. Researchers utilized Gaussian 03 and Chem 3D software to model the three-dimensional structures of DEDEM and other electron donors. [] These simulations likely helped in analyzing the spatial arrangement of oxygen atoms and their distance from the central metal atom in the catalyst complex, which is crucial for electron donation and overall catalyst activity.
Q3: Were any alternative electron donors studied alongside Diethyl Diethylmalonate, and how did their performance compare?
A3: Yes, several other electron donors were synthesized and evaluated in the study, including: 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), and 2,2-diethyl-1,3-propanediol acetic diester (DEPDADE). [] Interestingly, while both CPCADEE and DEPDADE showed improved catalytic activity and properties when used as internal donors, BEMP exhibited the highest catalytic activity without requiring additional external donors. [] This difference in performance highlights the importance of structural features in influencing electron donor capabilities.
Q4: How was the purity and structure of Diethyl Diethylmalonate and other synthesized compounds confirmed in the study?
A4: The researchers employed Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GCMS) to determine the purity and confirm the structure of the synthesized compounds, including DEDEM. [] These analytical techniques provide complementary information about the composition and identity of the molecules, ensuring the reliability of the subsequent polymerization experiments.
Q5: Can you provide details about the NMR spectroscopic study mentioned in one of the research papers and its relevance to Diethyl Diethylmalonate?
A5: While Diethyl Diethylmalonate itself is not the focus of the NMR study, the paper investigates the tautomeric structure of Diethylmalonohydrazide using NMR spectroscopy. [] Researchers synthesized various methyl derivatives of Diethylmalonohydrazide, including N-methyldiethylmalonohydrazide, to serve as model compounds in this analysis. [] These model compounds, with their fixed structures, helped to better understand the tautomeric behavior of Diethylmalonohydrazide, a compound structurally related to Diethyl Diethylmalonate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)



